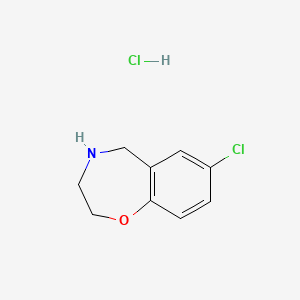

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

説明

IUPAC Nomenclature Conventions for Benzoxazepine Derivatives

The IUPAC nomenclature for benzoxazepine derivatives adheres to the following principles:

- Fused Ring System Designation : The prefix "benzo" indicates a benzene ring fused to a heterocyclic system. For benzoxazepines, the oxazepine ring is a seven-membered structure containing one oxygen and one nitrogen atom.

- Position of Fusion : The position of fusion between the benzene and oxazepine rings is denoted by a letter in square brackets. The numbering of the oxazepine ring begins at the nitrogen atom, with the fused benzene ring attached at the 1,4-positions.

- Substituent Identification : The substituent "7-chloro" specifies a chlorine atom at position 7 of the bicyclic system, while "2,3,4,5-tetrahydro" indicates partial saturation of the oxazepine ring.

Key Nomenclature Rules :

- Primary Heterocycle : The oxazepine ring is prioritized as the main ring due to its larger size (seven-membered vs. six-membered benzene).

- Hydrogenation Status : The "tetrahydro" prefix reflects the presence of four saturated bonds in the oxazepine ring, reducing its aromaticity.

- Salt Form : The suffix "hydrochloride" denotes the compound’s ionic form, where a chloride counterion balances the protonated nitrogen atom.

| Component | IUPAC Descriptor | Structural Significance |

|---|---|---|

| Benzene Ring | Benzo | Fused to the oxazepine ring at positions 1 and 4 |

| Oxazepine Core | 1,4-Oxazepine | Seven-membered ring with O and N heteroatoms |

| Chlorine Substituent | 7-Chloro | Electronegative substituent at position 7 |

| Partial Saturation | 2,3,4,5-Tetrahydro | Four saturated bonds in the oxazepine ring |

| Salt Counterion | Hydrochloride | Chloride ion stabilizing the protonated nitrogen |

Molecular Topology Analysis: Bridged Ring System Configuration

The molecular topology of 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is characterized by:

- Bicyclic Framework : A fused benzene-oxazepine system, where the benzene ring is attached to the oxazepine at positions 1 and 4. This creates a bridged structure with a shared bond between the two rings.

- Oxazepine Ring Configuration : The oxazepine ring contains one oxygen (at position 1) and one nitrogen (at position 4), with four saturated bonds (positions 2,3,4,5), resulting in a partially hydrogenated structure.

- Substituent Placement : The chlorine atom is located at position 7 of the oxazepine ring, adjacent to the saturated positions.

Structural Features :

- Bridgehead Atoms : The shared carbon atoms between the benzene and oxazepine rings are critical for stabilizing the fused system.

- Tetrahydro Configuration : The partial saturation of the oxazepine ring reduces conjugation, altering electronic properties compared to fully aromatic analogs.

- Hydrochloride Salt : The protonated nitrogen in the oxazepine ring is stabilized by a chloride ion, enhancing solubility in polar solvents.

SMILES Representation :Cl.C1=CC=C2OCCNCC2=C1

(Note: The SMILES string represents the neutral base; the hydrochloride salt includes an additional chloride ion.)

X-ray Crystallographic Characterization of the Hydrochloride Salt Form

X-ray crystallography is essential for confirming the molecular arrangement and intermolecular interactions in the hydrochloride salt form. While specific crystallographic data for this compound are not publicly available, general trends for benzoxazepine hydrochlorides include:

- Protonation State : The nitrogen atom in the oxazepine ring is protonated, forming a cation that interacts with the chloride counterion via electrostatic forces.

- Hydrogen Bonding : The protonated nitrogen and oxygen atoms participate in hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.

- Packing Motifs : The fused aromatic system enables π-π interactions between adjacent benzene rings, contributing to a herringbone or layered crystal structure.

Typical Crystallographic Parameters :

| Parameter | Expected Value | Significance |

|---|---|---|

| Space Group | Monoclinic (e.g., P2₁) | Common for small organic molecules |

| Hydrogen Bonding | N–H⋯Cl, O–H⋯Cl | Stabilizes ionic interactions |

| π-π Stacking Distance | 3.5–4.0 Å | Facilitates aromatic interactions |

| Chloride Coordination | Monodentate or bridging | Determines salt solubility and stability |

特性

IUPAC Name |

7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUROSDIVHGLHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-57-0, 1042628-09-0 | |

| Record name | 1,4-Benzoxazepine, 7-chloro-2,3,4,5-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via Aluminum Trichloride Catalyzed Cyclization (Based on CN103601678B)

Another method involves:

- Formation of 4-(4-chloroanilino)-4-ketobutyric acid by refluxing 4-chloroaniline with succinic anhydride in an organic solvent for 4–8 hours.

- Cyclization of this intermediate using anhydrous aluminum trichloride in ethylene dichloride at 55–70 °C for 4–6 hours to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-diketone.

- Further reaction with ethylene glycol and p-toluenesulfonic acid to form a ketal intermediate.

- Final reduction step with sodium borohydride and boron trifluoride etherate in tetrahydrofuran under nitrogen atmosphere yields the desired tetrahydrobenzoxazepine derivative.

This method is more complex but allows for fine control over intermediate transformations and can be adapted for different derivatives.

Cyclization via Chiral Pool Methodology (Based on PMC6270870)

A more specialized asymmetric synthesis approach involves:

- Coupling α-haloacids (α-chloroacids or α-bromoacids) with anthranilic acids to form N-acylanthranilic acids.

- Base-catalyzed intramolecular cyclization to yield chiral 4,1-benzoxazepine-2,5-diones.

- The reaction proceeds via nucleophilic substitution and cyclization, with the leaving group ability of halogens influencing the reaction pathway.

- This method allows access to enantiomerically enriched benzoxazepine derivatives, which may be useful in medicinal chemistry research.

Although this method targets benzoxazepine-2,5-diones rather than the hydrochloride salt, it provides insight into cyclization strategies relevant to benzoxazepine synthesis.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The first method (patented CN102174016A) is highlighted for its industrial applicability due to low cost, availability of raw materials, and simplicity, enabling high purity and yield production of 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-2,5-diketone, a key intermediate for Tolvaptan synthesis.

- The aluminum trichloride method offers an alternative route with potential for structural modifications and is well-documented for its mechanistic steps and purification techniques.

- Asymmetric synthesis approaches provide routes to chiral benzoxazepine derivatives, expanding the scope of benzoxazepine chemistry beyond racemic mixtures, which could be significant for drug development.

化学反応の分析

2.1. Formation of the Benzoxazepine Core

The synthesis begins with the preparation of a precursor molecule, typically involving the reaction of 4-chloroaniline with succinic anhydride in an organic solvent (e.g., ethylene dichloride) under reflux conditions . This step forms a ketone intermediate (4-(4-chloroanilino)-4-ketobutyric acid), which undergoes cyclization in the presence of aluminum chloride (AlCl₃) at 55–70°C for 4–6 hours .

| Reaction Step | Reagents | Conditions | Product |

|---|---|---|---|

| Cyclization | AlCl₃ (2.5–3.0 equivalents) | 55–70°C, 4–6 hours | 7-chloro-3,4-tetrahydrobenzo[b]azatropylidene-2,5-diketone |

The AlCl₃ acts as a Lewis acid catalyst, facilitating the formation of the seven-membered azepine ring through nucleophilic attack and rearrangement .

2.2. Hydrochloride Salt Formation

The final step involves treating the base form of the compound with hydrochloric acid (1–3N) to generate the hydrochloride salt. This reaction enhances water solubility and stability, making it suitable for pharmaceutical applications .

Reaction Equation :

2.3. Characterization

The synthesized compound is validated using ¹H-NMR and mass spectrometry . Key NMR signals include δ 2.61 (m, 4H) for the tetrahydrobenzene ring and δ 10.05 (br, 1H) for the amide proton .

3.1. Rearrangement Reactions

Under basic conditions (e.g., sodium methoxide), the compound undergoes a ring-expansion rearrangement to form a quinazoline intermediate. This process involves nucleophilic attack at the 2-position carbon, followed by bond dissociation and reformation of the seven-membered ring .

Mechanism :

-

Nucleophilic attack by a base (e.g., methylamine) at the electrophilic carbon.

-

Dissociation of the C–N bond between the 2-carbon and N-oxide nitrogen.

-

Formation of a new C–N bond, resulting in a seven-membered ring .

3.2. Substitution Reactions

The chlorine substituent at position 7 can undergo nucleophilic aromatic substitution with reagents like methylamine or hydrazine, yielding derivatives such as 7-methylamino- or 7-hydrazino-benzoxazepines .

| Substituent | Reactant | Product |

|---|---|---|

| Chlorine (7) | Methylamine | 7-Methylamino derivative |

| Chlorine (7) | Hydrazine | 7-Hydrazino derivative |

Analytical Data Table

科学的研究の応用

Chemical Properties and Structure

- IUPAC Name : 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

- Molecular Formula : C9H10ClN2O·HCl

- Molecular Weight : 210.65 g/mol

- Physical Form : Powder

- Purity : ≥95%

Central Nervous System (CNS) Disorders

This compound has been studied for its potential effects on the central nervous system. Research indicates that compounds in the benzoxazepine class can exhibit anxiolytic and antidepressant properties. For instance:

- Case Study : A study published in Pharmaceutical Research indicated that derivatives of benzoxazepine could modulate serotonin receptors, suggesting potential use in treating anxiety disorders .

Antidepressant Activity

The compound's structural similarity to known antidepressants positions it as a candidate for further exploration in treating depressive disorders.

- Research Findings : In vitro studies have shown that benzoxazepines can inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine . This mechanism is critical for the development of new antidepressant therapies.

Anticancer Properties

Recent studies have begun to explore the anticancer potential of this compound.

- Case Study : A research article highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways associated with cell survival .

Synthetic Applications

The synthesis of this compound is significant in drug discovery processes.

Building Block for Drug Design

This compound serves as a versatile building block for synthesizing more complex molecules used in drug development.

作用機序

The mechanism by which 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

Table 1: Substituent and Halogen Effects

Functional Group Modifications

Table 2: Functional Group Additions

Research Findings and Implications

- Synthetic Routes : The 7-chloro derivative is synthesized via multi-step reactions, often involving reductive amination or cyclization (e.g., lithium aluminum hydride reduction in ). Yields for similar compounds range from 85–95% depending on substituents .

- Physicochemical Properties :

- Biological Relevance :

生物活性

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C9H10ClN2O·HCl

- Molecular Weight : 220.65 g/mol

- Purity : ≥95% .

Structural Characteristics

The compound features a benzoxazepine core structure, which is known for conferring various biological activities. The presence of the chlorine atom at the 7-position enhances its pharmacological profile.

Antipsychotic and Neuroleptic Effects

Benzoxazepine derivatives, including this compound, have been studied for their antipsychotic properties. Research indicates that these compounds can modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of psychotic disorders .

Anticonvulsant Activity

Studies have demonstrated that benzoxazepines possess anticonvulsant properties. For instance, animal model experiments showed that derivatives of this compound could significantly reduce seizure activity, suggesting potential use in epilepsy management .

Neuroprotective Properties

Research has highlighted the neuroprotective effects of benzoxazepines against neurodegenerative diseases. The modulation of oxidative stress pathways and enhancement of neurotrophic factors are mechanisms through which these compounds exert protective effects .

Antimicrobial Activity

Recent findings indicate that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies using disk diffusion methods have shown promising results compared to standard antibiotics like tetracycline .

Case Study: Antipsychotic Efficacy

A study involving the administration of benzoxazepine derivatives in patients with schizophrenia revealed significant improvements in symptoms compared to placebo groups. The study reported a reduction in both positive and negative symptoms associated with the disorder .

Research Findings on Neuroprotection

In a controlled experiment assessing the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress, results indicated a marked decrease in cell death and an increase in cell viability compared to untreated controls .

Antimicrobial Susceptibility Testing

A comprehensive study evaluated the antimicrobial susceptibility of various bacterial pathogens to this compound. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by using a base (e.g., triethylamine) to neutralize HCl byproducts during synthesis . Purification via recrystallization or chromatography is critical for removing unreacted intermediates and byproducts. Monitor reaction progress with TLC or HPLC to ensure completion. Scale-up strategies, such as continuous flow reactors, can enhance efficiency . Always adhere to safety protocols for handling hazardous intermediates (e.g., chlorinated reagents) .

Q. How should researchers approach the structural characterization of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Use 1H/13C NMR to confirm the benzoxazepine scaffold and chlorine substitution pattern. Compare experimental data with computational predictions (e.g., density functional theory) for validation . For crystallographic analysis, grow single crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO) and solve the structure using X-ray diffraction. Note that hydrochloride salts may require specialized crystallization conditions due to ionic interactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use impervious gloves, sealed goggles, and protective clothing to avoid skin/eye contact . Work in a fume hood to prevent inhalation of fine particles. Store the compound in a dry, cool environment away from incompatible substances (e.g., strong oxidizers). Conduct a risk assessment prior to use, as full toxicological data may be incomplete .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Systematically compare experimental variables such as:

- Assay conditions (pH, temperature, solvent composition) .

- Purity of the compound (validate via HPLC or mass spectrometry) .

- Cell line or model system specificity .

Perform dose-response curves and statistical meta-analyses to identify outliers. Reproduce conflicting studies under standardized protocols to isolate variables .

Q. What strategies can address discrepancies in NMR data when analyzing this compound under different solvent conditions?

- Methodological Answer : Solvent-induced shifts are common in aromatic systems. Use deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent effects on chemical shifts. For unresolved splitting, employ 2D NMR techniques (COSY, HSQC) to assign signals unambiguously. Cross-validate with computational NMR simulations (e.g., ACD/Labs or Gaussian) .

Q. How can stereochemical challenges in the synthesis of related benzoxazepine derivatives be mitigated?

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target receptors. Predict ADMET properties (e.g., logP, bioavailability) using QSAR models in software like Schrödinger’s QikProp or SwissADME. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。